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molecular formula C10H9NO2 B1387330 7-Methoxyquinolin-2(1H)-one CAS No. 23981-26-2

7-Methoxyquinolin-2(1H)-one

Cat. No. B1387330
M. Wt: 175.18 g/mol
InChI Key: AUHADULCABPIFC-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

(E)-Ethyl 3-(4-methoxy-2-nitrophenyl)acrylate (20.00 g, 80 mmol) and iron powder (3.39 mL, 478 mmol) were mixed in acetic acid (300 mL). The reaction mixture was stirred at room temperature for 4 days. The reaction mixture was filtered through CELITE™. The filtrate was partitioned between ethyl acetate and saturated sodium bicarbonate. The aqueous layer was separated and extracted once more with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated. The resulting crude product was diluted with dichloromethane and filtered. The filtrate was diluted with hexanes and partially concentrated. The resulting precipitate was filtered off to yield 7-methoxyquinolin-2(1H)-one (13.16 g, 75 mmol, 94% yield) as a light yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
3.39 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](/[CH:9]=[CH:10]/[C:11](OCC)=[O:12])=[C:5]([N+:16]([O-])=O)[CH:4]=1>C(O)(=O)C.[Fe]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([CH:9]=[CH:10][C:11](=[O:12])[NH:16]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)/C=C/C(=O)OCC)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3.39 mL
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through CELITE™
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned between ethyl acetate and saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted once more with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The resulting crude product was diluted with dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was diluted with hexanes
CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
COC1=CC=C2C=CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 75 mmol
AMOUNT: MASS 13.16 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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